Verofylline
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Overview
Description
Verofylline is a methylxanthine-substituted bronchodilator with inhibitory effects on phosphodiesterase 4 (PDE4). It is an orally available, long-acting compound used primarily in the treatment of asthma and obesity-related research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Verofylline is synthesized through a series of chemical reactions involving methylxanthine derivatives. The synthetic route typically involves the alkylation of theophylline with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
Verofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Verofylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying methylxanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating asthma and obesity.
Industry: Utilized in the development of new bronchodilators and related pharmaceuticals
Mechanism of Action
Verofylline exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to bronchodilation and anti-inflammatory effects. The molecular targets include PDE4 and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another methylxanthine bronchodilator with similar effects but shorter duration of action.
Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication with different pharmacological properties.
Doxofylline: A bronchodilator with a similar mechanism of action but different chemical structure .
Uniqueness of Verofylline
This compound is unique due to its long-acting nature and multi-acting properties, making it a valuable compound in both research and therapeutic applications. Its inhibitory effects on PDE4 distinguish it from other methylxanthine derivatives .
Properties
CAS No. |
66172-75-6 |
---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
MTBUJUHRXVGLEF-UHFFFAOYSA-N |
SMILES |
CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
Canonical SMILES |
CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
Appearance |
Solid powder |
Key on ui other cas no. |
66172-75-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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